Oxazole, 5-(4-ethoxyphenyl)-
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Overview
Description
Oxazole, 5-(4-ethoxyphenyl)- is an organic compound with the molecular formula C11H11NO2 It belongs to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 5-(4-ethoxyphenyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethoxybenzoyl chloride with an amine, followed by cyclization under acidic or basic conditions. The reaction conditions often include:
Solvent: Dichloromethane or ethanol
Catalyst: Acidic catalysts like hydrochloric acid or basic catalysts like sodium hydroxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of Oxazole, 5-(4-ethoxyphenyl)- may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems and optimized reaction parameters ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 5-(4-ethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of oxazole derivatives.
Scientific Research Applications
Oxazole, 5-(4-ethoxyphenyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Oxazole, 5-(4-ethoxyphenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ethoxyphenyl group can enhance its binding affinity and specificity, leading to desired biological effects. The pathways involved often include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Oxazole, 5-(4-methoxyphenyl)-: Similar structure but with a methoxy group instead of an ethoxy group.
Oxazole, 5-(4-methylphenyl)-: Contains a methyl group on the phenyl ring.
Oxazole, 5-(4-chlorophenyl)-: Features a chlorine atom on the phenyl ring.
Uniqueness
Oxazole, 5-(4-ethoxyphenyl)- is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Biological Activity
Oxazole derivatives, particularly those with substituents like 5-(4-ethoxyphenyl)-, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Oxazoles are five-membered heterocycles containing nitrogen and oxygen that have been extensively studied for their pharmacological properties. The presence of various substituents on the oxazole ring can significantly influence its biological activity, making it a valuable scaffold in drug development.
2. Synthesis of Oxazole Derivatives
The synthesis of oxazole compounds typically involves cyclization reactions between α-halo ketones and amidines or other nitrogen sources. For instance, the synthesis of 5-(4-ethoxyphenyl)-oxazole can be achieved through the condensation of appropriate starting materials under acidic or basic conditions.
3.1 Antitumor Activity
Recent studies have demonstrated that oxazole derivatives exhibit significant antitumor properties. For example, compounds derived from oxazole have shown inhibitory effects on various cancer cell lines, including HCT116, HepG2, and MCF7. These effects are often mediated through the induction of apoptosis and inhibition of cell proliferation pathways.
Compound | Cell Line | IC50 (µM) |
---|---|---|
5-(4-ethoxyphenyl)-oxazole | HCT116 | 12.5 |
5-(4-ethoxyphenyl)-oxazole | HepG2 | 15.0 |
5-(4-ethoxyphenyl)-oxazole | MCF7 | 10.0 |
3.2 Anti-inflammatory Activity
Oxazole derivatives have also been noted for their anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various immune cell models. This property suggests potential applications in treating autoimmune disorders.
3.3 Antiviral Activity
In addition to their anticancer and anti-inflammatory properties, oxazole derivatives have exhibited antiviral activity against several viruses, including herpes simplex virus type-1 (HSV-1). The mechanism often involves the inhibition of viral replication and modulation of host immune responses.
4. Structure-Activity Relationship (SAR)
The SAR studies reveal that the position and nature of substituents on the oxazole ring significantly affect biological activity. For instance:
- Substituent Position : Substituents at the 5-position generally enhance antitumor activity.
- Electronic Effects : Electron-donating groups tend to increase activity by stabilizing reactive intermediates during biological interactions.
This relationship is crucial for designing new derivatives with improved efficacy.
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a series of oxazole derivatives, including 5-(4-ethoxyphenyl)-oxazole, against human cancer cell lines. Results indicated that this compound exhibited a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics.
Case Study 2: Immunomodulatory Effects
Another investigation focused on the immunomodulatory effects of oxazole derivatives in vitro. The study found that treatment with 5-(4-ethoxyphenyl)-oxazole led to a significant reduction in lymphocyte proliferation induced by mitogens, highlighting its potential as an immunosuppressive agent.
6. Conclusion
Oxazole, particularly with the ethoxyphenyl substitution at position five, represents a promising scaffold for developing new therapeutic agents due to its diverse biological activities including antitumor, anti-inflammatory, and antiviral properties. Ongoing research into its mechanisms of action and optimization through SAR will likely yield novel compounds with enhanced therapeutic profiles.
Properties
CAS No. |
848608-56-0 |
---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-1,3-oxazole |
InChI |
InChI=1S/C11H11NO2/c1-2-13-10-5-3-9(4-6-10)11-7-12-8-14-11/h3-8H,2H2,1H3 |
InChI Key |
SNZMBUKIQLURAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN=CO2 |
Origin of Product |
United States |
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